Bis(3-chloropropyl)amine
CAS No.: 102073-95-0
Cat. No.: VC1972171
Molecular Formula: C6H13Cl2N
Molecular Weight: 170.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102073-95-0 |
|---|---|
| Molecular Formula | C6H13Cl2N |
| Molecular Weight | 170.08 g/mol |
| IUPAC Name | 3-chloro-N-(3-chloropropyl)propan-1-amine |
| Standard InChI | InChI=1S/C6H13Cl2N/c7-3-1-5-9-6-2-4-8/h9H,1-6H2 |
| Standard InChI Key | VOUJQKYOLXSFCM-UHFFFAOYSA-N |
| SMILES | C(CNCCCCl)CCl |
| Canonical SMILES | C(CNCCCCl)CCl |
Introduction
| Property | Bis(3-chloropropyl)amine | Bis(3-chloropropyl)amine Hydrochloride |
|---|---|---|
| Molecular Formula | C6H13Cl2N | C6H14Cl3N |
| CAS Number | 102073-95-0 | 1081534-21-5 |
| Molecular Weight | 170.08 g/mol | 206.54 g/mol |
| Physical State | Liquid (presumed) | Solid |
| Color | Colorless to pale yellow | Pale brown to light brown |
| Melting Point | Not well documented | 215-218°C (decomp., in acetonitrile) |
| Solubility | Soluble in organic solvents | Slightly soluble in chloroform and methanol (with sonication) |
| Stability | Air sensitive | Hygroscopic |
| Storage Conditions | Under inert atmosphere | Under inert atmosphere, -20°C freezer |
Synthesis Methods
Several synthetic routes can be employed to prepare Bis(3-chloropropyl)amine, though detailed specific procedures for this exact compound are somewhat limited in the literature. One common approach for synthesizing similar compounds involves the chlorination of corresponding dialkanolamines using chlorinating agents such as thionyl chloride (SOCl2) . This reaction typically proceeds through nucleophilic substitution, where the hydroxyl groups are replaced by chlorine atoms. For instance, in a related synthesis, diethanolamine is treated with thionyl chloride in chloroform to produce bis(2-chloroethyl)amine hydrochloride, which follows a similar reaction pathway to what would be expected for the synthesis of Bis(3-chloropropyl)amine from the corresponding dipropanolamine .
Another synthetic approach can be inferred from the preparation of similar compounds, such as the two-step synthesis described for bis(3-chloropropyl)tungstate. In this process, sodium tungstate reacts with 1-bromo-3-chloropropane via nucleophilic substitution to produce the bis(3-chloropropyl)tungstate intermediate . Adapting this approach, it is reasonable to suggest that Bis(3-chloropropyl)amine could be synthesized through the reaction of 3-chloropropylamine with an appropriate alkylating agent, such as 3-chloropropyl halides, under controlled conditions to yield the desired secondary amine product. The reaction would need to be carefully controlled to prevent over-alkylation to the tertiary amine.
A comparison with the synthesis of bis(3-aminopropyl)amine (CAS: 56-18-8), a structurally similar compound with amino groups instead of chlorine atoms, provides further insights into potential synthetic strategies . Reduction of the corresponding nitrile or amide precursors could be adapted for the synthesis of Bis(3-chloropropyl)amine, where chlorine-containing precursors would be employed instead. Additionally, protection-deprotection strategies might be necessary when working with reactive amino groups to ensure selective functionalization and prevent side reactions.
| Synthetic Route | Starting Materials | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Chlorination of dialkanolamine | Dipropanolamine | Thionyl chloride, CHCl3, reflux | Simple one-step process | Potential for side reactions |
| Alkylation of 3-chloropropylamine | 3-Chloropropylamine, 3-chloropropyl halide | Base (e.g., K2CO3), polar aprotic solvent, heat | Selective formation of secondary amine | Control of mono- vs. di-alkylation |
| Reduction of nitrile/amide precursors | Chlorinated nitrile/amide precursors | Reducing agents (e.g., LiAlH4) | Versatile approach | Requires multiple steps |
| Protection-deprotection strategy | Protected amine precursors, chloroalkylating agents | Various, depending on protecting group | High selectivity | Complex, multi-step synthesis |
Chemical Reactions
Bis(3-chloropropyl)amine participates in various chemical reactions, primarily due to the presence of the secondary amine group and the two chloroalkyl chains. The nitrogen atom serves as a nucleophilic center, while the chlorine atoms can act as leaving groups in substitution reactions. This dual functionality enables the compound to engage in diverse chemical transformations, making it a versatile building block in organic synthesis. Understanding these reaction pathways is crucial for exploiting the full potential of this compound in the development of more complex molecules and materials.
One of the most significant reaction types involving Bis(3-chloropropyl)amine is nucleophilic substitution. The chlorine atoms can be displaced by various nucleophiles, such as amines, alcohols, thiols, and other nucleophilic species. For example, the reaction with piperazine leads to the formation of bis(3-(piperazine-1-yl)propyl) derivatives, as demonstrated in the synthesis of bis(3-(piperazine-1-yl)propyl) tungstate . In this reaction, the chlorine atoms of bis(3-chloropropyl)tungstate are replaced by piperazine units through nucleophilic substitution. Similar reactions can be expected with Bis(3-chloropropyl)amine, where the chlorine atoms would be susceptible to nucleophilic attack under appropriate conditions.
The secondary amine group in Bis(3-chloropropyl)amine can also participate in various reactions, such as alkylation, acylation, and condensation. The lone pair of electrons on the nitrogen atom makes it a good nucleophile that can attack electrophilic centers. For instance, the amine can react with acid chlorides or anhydrides to form amides, with aldehydes or ketones to form imines (after dehydration), or with epoxides to form β-amino alcohols. Additionally, the compound can be protonated to form the corresponding ammonium salt, as evidenced by the existence of Bis(3-chloropropyl)amine hydrochloride . This salt formation alters the compound's solubility and reactivity, making it more suitable for certain applications.
Oxidation and reduction reactions are also possible with Bis(3-chloropropyl)amine. The secondary amine can be oxidized to form the corresponding imine or further to form a nitro compound, depending on the oxidizing agent and conditions used. Conversely, the chloroalkyl chains can potentially undergo reduction to form the corresponding hydrocarbon chains, though this would eliminate the reactive chlorine sites. The specific reaction pathways would depend on the reagents, catalysts, and conditions employed, providing flexibility in the transformation of this compound into various derivatives with tailored properties for specific applications.
Applications in Pharmaceutical Research
Biological Activity
The mechanism of action of chlorinated amines like Bis(3-chloropropyl)amine and related compounds involves the formation of reactive aziridinium ions, which can alkylate DNA and other cellular components . This mechanism is similar to that of nitrogen mustards, a class of alkylating agents used in cancer chemotherapy. The ability to form cross-links in DNA can inhibit cell proliferation, making these compounds potential candidates for anticancer therapy. Additionally, studies have shown that bis-3-chloropiperidines can inhibit human topoisomerase II α, providing a second mode of action that could contribute to their antiproliferative effects . This dual mechanism could be advantageous in developing drugs with enhanced efficacy and reduced resistance development.
Structure-activity relationship studies on bis-3-chloropiperidine derivatives have provided valuable insights that could be applicable to Bis(3-chloropropyl)amine. Researchers found that compounds featuring an aromatic linker between the two chlorinated moieties generally performed better against the tested organisms . Furthermore, the electron density in the aromatic system appeared to correlate with activity, with electron-rich systems showing enhanced efficacy. These findings suggest that similar structural modifications could be explored for Bis(3-chloropropyl)amine to develop derivatives with improved biological activity. Additionally, the position and nature of substituents on the aromatic linker were found to influence activity, with ortho-substitution and the presence of methoxy groups being particularly beneficial in some cases .
Table 4: Biological Activity of Selected Bis-3-chloropiperidine Derivatives Related to Bis(3-chloropropyl)amine
Comparison with Similar Compounds
Bis(3-chloropropyl)amine shares structural features with several related compounds, each with distinct properties and applications. A close structural analog is bis(3-aminopropyl)amine (CAS: 56-18-8), which contains amino groups (-NH2) instead of chlorine atoms at the terminal positions of the propyl chains . This compound has a molecular formula of C6H17N3 and a molecular weight of 131.219 g/mol, making it lighter than Bis(3-chloropropyl)amine. Bis(3-aminopropyl)amine has different chemical properties due to the presence of the amino groups, which are nucleophilic rather than serving as leaving groups like the chlorine atoms in Bis(3-chloropropyl)amine. This difference affects its reactivity patterns and applications, with bis(3-aminopropyl)amine being more commonly used in polyamine synthesis, chelation chemistry, and as a precursor for various nitrogen-rich compounds.
Another related compound is the hydrochloride salt of Bis(3-chloropropyl)amine (CAS: 1081534-21-5) . This salt form has a molecular formula of C6H14Cl3N and a molecular weight of 206.54 g/mol. The salt formation significantly alters the physical properties of the compound, making it a solid rather than a liquid, with a melting point of 215-218°C (decomposition, in acetonitrile). The hydrochloride salt is hygroscopic and requires storage under inert atmosphere at low temperatures (-20°C) to maintain stability. Salt formation also affects the compound's solubility profile, with the hydrochloride being slightly soluble in chloroform and methanol, particularly when sonication is applied. These differences in physical properties can be advantageous in certain applications where solid-state handling or specific solubility characteristics are desired.
Bis(3-chloropropyl)tungstate is another related compound that has been used as an intermediate in the synthesis of bis(3-(piperazine-1-yl)propyl) tungstate (BPPT), a heterogeneous catalyst for organic synthesis . This compound shares the bis(3-chloropropyl) moiety with Bis(3-chloropropyl)amine but contains a tungstate group instead of the secondary amine. The different central atom (tungsten vs. nitrogen) significantly alters the compound's properties and applications, with the tungstate derivative being primarily used in catalyst development rather than as a building block in organic synthesis or pharmaceutical research. The synthesis of bis(3-chloropropyl)tungstate involves the reaction of sodium tungstate with 1-bromo-3-chloropropane, a different approach from the typical synthesis routes for Bis(3-chloropropyl)amine.
Table 5: Comparison of Bis(3-chloropropyl)amine with Related Compounds
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